Tetraphenylstibonium bromide
Overview
Description
Tetraphenylstibonium bromide is a compound with the molecular formula C24H20BrSb . It is a polyatomic cation consisting of four phenyl groups attached to stibonium .
Synthesis Analysis
Tetraphenylstibonium bromide can be synthesized as crystalline solids . Organyltriphenylphosphonium and stibonium hexabromoplatinates were synthesized by the reaction of potassium hexabromoplatinate with organyltriphenylphosphonium and stibonium bromides in acetonitrile or water .Molecular Structure Analysis
The molecular weight of Tetraphenylstibonium bromide is 430.2 g/mol . The InChI string representation of its structure isInChI=1S/4C6H5.Sb/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+1
. Chemical Reactions Analysis
Tetraphenylstibonium bromide can act as a catalyst in various reactions. For instance, it can be used for the chemo- and stereoselective addition of tin enolate to alpha-halo ketone, and for the selective synthesis of silyl enol ethers from cyclic ketones .Physical And Chemical Properties Analysis
Tetraphenylstibonium bromide has several computed properties. It has a molecular weight of 430.2 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 429.06031 g/mol . It has a topological polar surface area of 0 Ų, a heavy atom count of 25, and a formal charge of 1 .Scientific Research Applications
Catalyst in Stereoselective Nucleophilic Addition : It has been demonstrated as an effective catalyst in the stereoselective nucleophilic addition of tin enolates to α-chloro cyclic ketone derivatives, producing chlorohydrins with selective cis-conformation of chloro- and hydroxyl groups (Yasuda et al., 1994).
Selective Reagent for Synthesis of Silyl Enol Ethers : It is part of an effective reagent system for producing silyl enol ethers from cyclic ketones, showing specific selectivity for cyclic ketones even in the presence of acyclic ketones (Fujiwara et al., 1989).
Extraction of Anions from Acidic Solutions : This compound is capable of extracting various anions like fluoride, chloride, bromide, iodide, and others from acid aqueous solutions when used in conjunction with chloroform. It can also facilitate the back-extraction of these anions from the chloroform layer (Bock & Grallath, 1966).
Electrochemical Reduction Study : Research into the electrochemical reduction of tetraphenylstibonium ion has provided insights into its reaction mechanism, noting the significant role of its strong adsorption at the electrode surface (Morris, McKinney, & Woodbury, 1965).
Fluorescence Turn-On Sensing of Fluoride Ions : It is utilized in synthesizing compounds for the detection of fluoride anions in water, showing a distinct turn-on fluorescence response upon fluoride sensing (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Direct Esterification of Aromatic Aldehydes : It has been used as a phenyl source in the transformation of aromatic aldehydes to corresponding phenyl esters under specific catalytic conditions (Ramanjaneyulu et al., 2014).
Synthesis of Oxiranes and Oxetanes : Its methoxide derivative is effective for synthesizing oxiranes and oxetanes from corresponding halohydrins, with neutral reaction conditions preserving sensitive moieties like esters (Fujiwara et al., 1990).
Safety And Hazards
Tetraphenylstibonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
tetraphenylstibanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSXZVCXTGNNFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylstibonium bromide | |
CAS RN |
21450-52-2, 16894-69-2 | |
Record name | (TB-5-12)-Bromotetraphenylantimony | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21450-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stibonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraphenylantimony Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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